molecular formula C21H14N2O3S B4979063 N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(2-pyridinylthio)acetamide

N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(2-pyridinylthio)acetamide

Cat. No. B4979063
M. Wt: 374.4 g/mol
InChI Key: ILCDHEBYNAUTNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(2-pyridinylthio)acetamide is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(2-pyridinylthio)acetamide varies depending on its application. In medicinal chemistry, it has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway. In biochemistry, it has been found to inhibit enzymes by binding to their active sites. In materials science, it has been investigated for its ability to act as a hole-transport material in organic electronics.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(2-pyridinylthio)acetamide also vary depending on its application. In medicinal chemistry, it has been shown to reduce tumor growth in animal models. In biochemistry, it has been found to inhibit the activity of various enzymes, including proteases and kinases. In materials science, it has been investigated for its ability to improve the efficiency of organic solar cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(2-pyridinylthio)acetamide in lab experiments is its synthetic accessibility. The compound can be synthesized in a relatively straightforward manner, making it readily available for research purposes. However, one limitation is its potential toxicity. Like many synthetic compounds, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(2-pyridinylthio)acetamide may have adverse effects on living organisms, which must be taken into consideration when conducting experiments.

Future Directions

There are several potential future directions for research on N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(2-pyridinylthio)acetamide. One area of interest is the development of new anticancer therapies based on the compound's ability to induce apoptosis in cancer cells. Another area of interest is the use of the compound in organic electronics, where it has shown promise as a hole-transport material. Additionally, further studies may be conducted to explore the compound's potential applications in materials science, biochemistry, and beyond.
In conclusion, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(2-pyridinylthio)acetamide is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. The compound can be synthesized in a straightforward manner and has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties, as well as its ability to inhibit enzymes and modulate protein-protein interactions. Future research may focus on developing new anticancer therapies, exploring the compound's potential applications in organic electronics, and investigating its effects on living organisms.

Synthesis Methods

The synthesis of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(2-pyridinylthio)acetamide involves the reaction of 2-chloro-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide with 2-mercaptopyridine in the presence of a base. The resulting compound is then purified through column chromatography.

Scientific Research Applications

N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(2-pyridinylthio)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties. In biochemistry, it has been studied for its ability to inhibit enzymes and modulate protein-protein interactions. In materials science, it has been explored for its potential use in organic electronics and optoelectronics.

properties

IUPAC Name

N-(9,10-dioxoanthracen-2-yl)-2-pyridin-2-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O3S/c24-18(12-27-19-7-3-4-10-22-19)23-13-8-9-16-17(11-13)21(26)15-6-2-1-5-14(15)20(16)25/h1-11H,12H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCDHEBYNAUTNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CSC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.